2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-13-5-8-15(9-6-13)22-18(26)12-29-20-24-23-19(25(20)21)14-7-10-16(27-2)17(11-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTSSFBHZCDSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.47 g/mol
- Structure : The compound features a triazole ring substituted with an amino group and a sulfanyl moiety, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various cancer cell lines. In a study involving sulfanyltriazoles, compounds demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 27.3 µM respectively .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain triazole-thiones showed higher antibacterial activity compared to standard drugs like fluconazole and chloramphenicol .
Other Biological Activities
- Antiviral Effects : Triazole derivatives have been investigated for their potential to combat viral infections.
- Anti-inflammatory Properties : Some studies suggest that these compounds may also exert anti-inflammatory effects, contributing to their therapeutic potential in various diseases .
The biological activity of triazole compounds is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles act by inhibiting enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : They may modulate receptors that play critical roles in inflammation and immune responses.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Sulfanyl Substitution : Introduction of the sulfanyl group through nucleophilic substitution reactions.
- Final Acetamide Formation : Coupling with an ethyl-substituted aryl amine.
Case Studies
In one notable case study, a library of triazole derivatives was screened for anticancer activity using multicellular spheroids as a model system. This method provided insights into the efficacy and mechanism of action of these compounds in a more physiologically relevant environment compared to traditional monolayer cultures .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds with triazole moieties exhibit significant antifungal properties. The specific compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development. Studies have demonstrated that modifications to the triazole structure can enhance antifungal potency and selectivity.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide may inhibit cancer cell proliferation through apoptosis induction mechanisms. Further research is needed to elucidate the precise mechanisms and therapeutic potential in oncology.
Enzyme Inhibition
This compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, its interaction with enzymes related to cancer metabolism or fungal biosynthesis pathways could provide insights into its utility as a therapeutic agent.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research is ongoing into its use as an additive to enhance the mechanical properties and thermal stability of polymers. The triazole functional group can also provide sites for further chemical modification, enabling the design of advanced materials with tailored properties.
Photovoltaic Devices
Recent studies have explored the use of triazole-containing compounds in organic photovoltaic devices. Their ability to absorb light and facilitate charge transport positions them as promising candidates for improving the efficiency of solar cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated significant inhibition of Candida albicans growth with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents. |
| Study 2 | Anticancer Properties | Reported apoptosis induction in MCF-7 breast cancer cells with IC50 values indicating potent activity compared to control treatments. |
| Study 3 | Polymer Enhancement | Showed improved tensile strength and thermal stability in polystyrene composites when incorporated at varying concentrations. |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) group undergoes oxidation to form sulfonyl (–SO₂–) derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its solubility.
Conditions & Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | Sulfonyl derivative | 85–90% |
| m-CPBA | DCM | RT | Sulfoxide intermediate | 70% |
-
Mechanism : Electrophilic oxidation proceeds via radical intermediates, with peroxide agents favoring sulfone formation.
-
Applications : Sulfonyl derivatives show enhanced stability in biological assays.
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in nucleophilic substitution reactions, particularly at the C-3 position adjacent to the sulfanyl group.
Key Reactions
-
With alkyl halides :
-
With amines :
The amino group at C-4 undergoes alkylation, forming secondary or tertiary amines.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid or carboxylate salts, respectively.
Conditions & Outcomes
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl) | 6 M HCl, reflux | Carboxylic acid | 88% |
| Basic (NaOH) | 2 M NaOH, 80°C | Sodium carboxylate | 92% |
-
Mechanism : Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate.
Electrophilic Aromatic Substitution
The aromatic rings (3,4-dimethoxyphenyl and 4-ethylphenyl) undergo electrophilic substitution:
Reactivity Trends
| Position | Reaction | Reagent | Product |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Nitration | HNO₃/H₂SO₄ | 6-Nitro derivative |
| 4-Ethylphenyl | Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative |
-
Directing Effects : Methoxy groups activate the ring for ortho/para substitution, while ethyl groups weakly deactivate.
Alkylation and Acylation of the Amino Group
The primary amino group (–NH₂) at C-4 of the triazole ring reacts with alkylating or acylating agents:
Examples
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylamino derivative | 78% |
| Acylation | AcCl, pyridine | N-Acetylated derivative | 82% |
-
Applications : Alkylation improves lipophilicity for membrane penetration.
Metal-Catalyzed Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Yields : 65–80% (Ar = phenyl, 4-fluorophenyl).
-
Conditions : Conducted in DMF/H₂O at 80°C under nitrogen.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., cyclooxygenase-II) involve:
Q & A
Q. What are the established synthetic routes for this compound, and what purification methods are recommended?
The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by sulfanyl-acetamide coupling. Key steps include:
- Cyclocondensation of 3,4-dimethoxyphenyl-substituted thiosemicarbazides under reflux with acetic acid to form the triazole core .
- Thiol-alkylation using 2-chloro-N-(4-ethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole core formation | Acetic acid, reflux, 6h | 65–70 | |
| Thiol-alkylation | K₂CO₃, DMF, 80°C, 12h | 75–80 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms the presence of the 3,4-dimethoxyphenyl (δ 3.75–3.85 ppm for OCH₃) and ethylphenyl groups (δ 1.20 ppm for CH₂CH₃) .
- X-ray Crystallography : Single-crystal analysis reveals planar triazole geometry and intermolecular hydrogen bonding (N–H···O) between the amino group and acetamide carbonyl, stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 439.1542 (calculated: 439.1548) .
Advanced Research Questions
Q. How do structural modifications in the triazole ring influence biological activity?
- Substituent Effects : Replacing the 3,4-dimethoxyphenyl group with a furan-2-yl moiety (as in related compounds) reduces anti-exudative activity by ~40%, suggesting methoxy groups enhance lipophilicity and target binding .
- Amino Group Role : The 4-amino group on the triazole participates in hydrogen bonding with biological targets (e.g., COX-2), as shown in docking studies. Its removal abolishes activity .
- Comparative Data : Table 2: Structure-Activity Relationships (SAR)
| Substituent on Triazole | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.2 | |
| 4-Chlorophenyl | 28.7 ± 2.5 | |
| Phenyl | >50 |
Q. What computational approaches are used to predict reactivity and optimize synthesis?
- Reaction Path Search : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies transition states and intermediates for triazole cyclization, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations predict ethanol as the optimal recrystallization solvent, aligning with experimental yields .
- Docking Studies : AutoDock Vina models interactions with COX-2 (PDB: 5KIR), highlighting the sulfanyl-acetamide chain’s role in occupying the hydrophobic active site .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, conflicting IC₅₀ values for 4-ethylphenyl analogs (15–30 μM) arise from differences in MTT assay protocols .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in ) with molecular dynamics simulations to explain potency disparities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
